Synthetic Accessibility and Intermediate Characterization: Ortho- vs. Meta-Tolyloxyethyl Bromide Precursors
The synthesis of Cyclopropyl-(2-m-tolyloxyethyl)amine proceeds via alkylation of cyclopropylamine with 2-(m-tolyloxy)ethyl bromide [1]. The boiling point of this key intermediate provides a quantitative metric distinguishing it from its ortho-isomer, which is relevant for procurement of the correct precursor and for assessing potential synthetic yield differences arising from steric effects. The meta-substituted bromide exhibits a boiling point of 72–82 °C at 0.2 mm Hg, compared to 77–81 °C at 0.5 mm Hg for the ortho-isomer [1]. For researchers intending to synthesize the final amine, this distinction is critical for verifying intermediate identity and purity.
| Evidence Dimension | Boiling point of the requisite 2-(tolyloxy)ethyl bromide synthetic intermediate |
|---|---|
| Target Compound Data | 2-(m-tolyloxy)ethyl bromide: B.P. 72–82 °C at 0.2 mm Hg |
| Comparator Or Baseline | 2-(o-tolyloxy)ethyl bromide: B.P. 77–81 °C at 0.5 mm Hg |
| Quantified Difference | Meta-isomer: lower pressure, broader range (approx. 10 °C range vs. 4 °C range for ortho); direct temperature comparison confounded by different vacuum conditions. |
| Conditions | Vacuum distillation; pressures of 0.2 mm Hg (meta) and 0.5 mm Hg (ortho) as reported in US3235597A |
Why This Matters
This distinction enables unambiguous identity verification of the correct regioisomeric precursor (meta vs. ortho) during procurement and synthesis, preventing costly mis-synthesis of the wrong final compound.
- [1] Mills, J.; Kattau, R.; Slater, I. H.; Fuller, R. W. N-aryloxyalkyl and arylthioalkyl derivatives of cyclopropylamine. US Patent 3,235,597, February 15, 1966. Available at: https://patents.google.com/patent/US3235597A/en View Source
